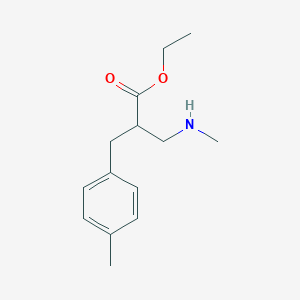
(7-Bromo-1H-indol-2-yl)methanol
Vue d'ensemble
Description
“(7-Bromo-1H-indol-2-yl)methanol” is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol. It is a derivative of 7-substituted indole .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8BrNO/c10-8-3-1-2-7-6 (5-12)4-11-9 (7)8/h1-4,11-12H,5H2 . This indicates the presence of a bromine atom at the 7th position of the indole ring and a methanol group attached to the 2nd position of the indole ring .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .
Applications De Recherche Scientifique
Synthesis and Chemical Analysis
Research has been conducted on the synthesis and analysis of various indole derivatives, including those related to (7-Bromo-1H-indol-2-yl)methanol. For instance, Rubab et al. (2017) explored the transformation of 2-(1H-Indol-3-yl)acetic acid in various chemical reactions, leading to the creation of compounds with antibacterial and anti-enzymatic potentials (Rubab et al., 2017). Similarly, Narayana et al. (2009) investigated the synthesis of heterocycles derived from various indole-2-carbohydrazides, demonstrating their antimicrobial, anti-inflammatory, and antiproliferative activities (Narayana et al., 2009).
Biological and Medicinal Research
The biological activities of brominated tryptophan derivatives, closely related to this compound, have been explored. Segraves and Crews (2005) identified several new brominated tryptophan derivatives from Thorectidae sponges, finding that these compounds inhibited the growth of certain bacteria (Segraves & Crews, 2005).
Material Science and Catalysis
In material science, Zhou et al. (2018) described a novel reaction involving diaryl(1 H-indol-2-yl)methanols, which could be relevant for the synthesis of compounds like this compound. Their research focused on the dehydroxylation and site-selective disulfonylation of these compounds (Zhou et al., 2018).
Photoreactions and Synthesis
Kametani et al. (1978) conducted studies on the photo-oxygenation of 9-oxo-9H-pyrrolo[1,2-a]indoles, a process that could be applicable to the study of this compound derivatives (Kametani et al., 1978).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include (7-bromo-1h-indol-2-yl)methanol, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
This compound, as an indole derivative, may affect various biochemical pathways. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially influence a wide range of biochemical pathways and their downstream effects.
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
(7-Bromo-1H-indol-2-yl)methanol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been found to inhibit cholinesterase activity . This interaction is significant as cholinesterase enzymes are involved in the breakdown of acetylcholine, a neurotransmitter. By inhibiting these enzymes, this compound can potentially modulate neurotransmission and affect various physiological processes.
Cellular Effects
This compound influences various types of cells and cellular processes. Indole derivatives, including this compound, have shown antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects are mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can bind to multiple receptors with high affinity, influencing cell function and potentially leading to therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression . For instance, indole derivatives have been found to inhibit cholinesterase activity, which can affect neurotransmission and other physiological processes. Additionally, this compound may interact with other biomolecules, leading to various biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions . This degradation can affect the compound’s activity and its impact on cellular processes over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antiviral, anti-inflammatory, and anticancer activities . At higher doses, this compound may cause toxic or adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. Indole derivatives, including this compound, can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels . For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways play a crucial role in determining the compound’s biological activity and its effects on cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation . For instance, indole derivatives can be transported across cell membranes by specific transporters, influencing their distribution within different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, mitochondria, or other organelles, where they exert their biological effects. The subcellular localization of this compound can influence its interaction with biomolecules and its impact on cellular processes.
Propriétés
IUPAC Name |
(7-bromo-1H-indol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-4,11-12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRESNFOVIGJKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660417 | |
| Record name | (7-Bromo-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53590-63-9 | |
| Record name | (7-Bromo-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


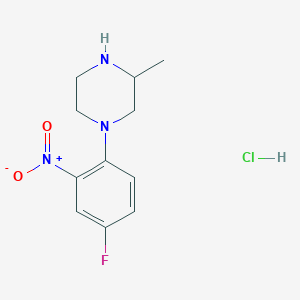

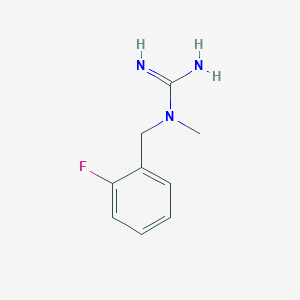

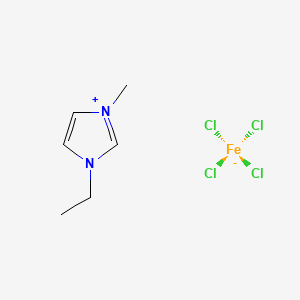
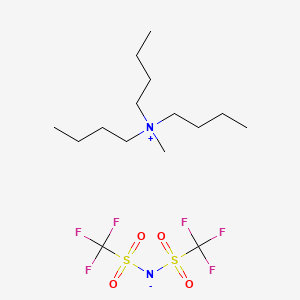


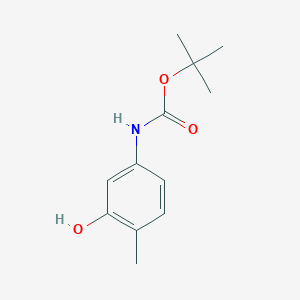
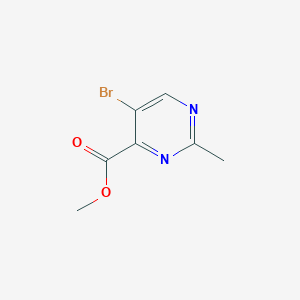
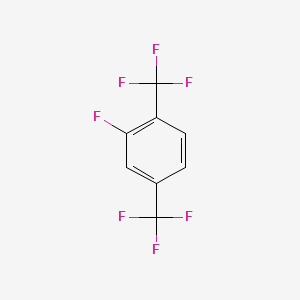

![5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1437235.png)
